tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2155852-24-5
VCID: VC7457953
InChI: InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-10-8-14-9-13(10)4-6-17-7-5-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H
SMILES: CC(C)(C)OC(=O)NC1CNCC12CCOCC2.Cl
Molecular Formula: C13H25ClN2O3
Molecular Weight: 292.8

tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride

CAS No.: 2155852-24-5

Cat. No.: VC7457953

Molecular Formula: C13H25ClN2O3

Molecular Weight: 292.8

* For research use only. Not for human or veterinary use.

tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride - 2155852-24-5

Specification

CAS No. 2155852-24-5
Molecular Formula C13H25ClN2O3
Molecular Weight 292.8
IUPAC Name tert-butyl N-(8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate;hydrochloride
Standard InChI InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-10-8-14-9-13(10)4-6-17-7-5-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H
Standard InChI Key SWLVPOMUWHQJMP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CNCC12CCOCC2.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s core structure comprises a spiro[4.5]decane framework, where a tetrahydrofuran (8-oxa) ring and a piperidine (2-aza) ring share a single carbon atom at the spiro junction. The tert-butyl carbamate group is attached via a methylene bridge to the 4-position of the spiro system, while the hydrochloride salt stabilizes the amine functionality .

Molecular Formula and Weight

The molecular formula is C₁₃H₂₅ClN₂O₃, with a molecular weight of 305.80 g/mol (calculated from PubChem data ). Key structural identifiers include:

PropertyValueSource
IUPAC Nametert-butyl ((8-oxa-2-azaspiro[4.5]decan-4-yl)methyl)carbamate hydrochloride
SMILESCC(C)(C)OC(=O)NCC1CNCC12CCOCC2.Cl
InChIKeyPZLMGEJAUYZYLM-UHFFFAOYSA-N (base)

Stereochemical Considerations

While the parent compound (without hydrochloride) in PubChem lacks specified stereochemistry, related derivatives like tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate highlight the importance of stereocenters in biological activity . Synthetic routes likely involve chiral resolution or asymmetric catalysis to isolate enantiomers for targeted applications .

Synthesis and Manufacturing

The synthesis typically proceeds through a multi-step sequence:

  • Spirocycle Formation: Cyclocondensation of a tetrahydrofuran precursor with a piperidine derivative under acidic or basic conditions.

  • Carbamate Installation: Reaction of the spirocyclic amine with tert-butyl carbamate chloroformate in the presence of a base like triethylamine.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

A patent by US20110230493A1 discloses analogous methods for spirocyclic carboxamides, emphasizing palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl substituents. While the exact protocol for this compound remains proprietary, the synthetic logic aligns with established carbamate protection strategies .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) and limited solubility in water or hydrocarbons. The tert-butyl group enhances lipophilicity, making it suitable for cell permeability studies. Stability data suggest decomposition above 200°C, with hydrolysis of the carbamate moiety under strongly acidic or alkaline conditions .

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch, carbamate), ~1250 cm⁻¹ (C-O-C ether), and ~2800 cm⁻¹ (N-H stretch, hydrochloride) .

  • NMR (¹H): Key signals include δ 1.44 ppm (tert-butyl, 9H), δ 3.2–3.8 ppm (methylene and spirocyclic protons), and δ 4.2 ppm (ether oxygen adjacent protons) .

Applications in Drug Discovery

Enzyme Inhibition

The spirocyclic scaffold mimics transition states in enzymatic reactions. Patent US20110230493A1 highlights similar 1-oxa-8-azaspiro[4.5]decane derivatives as fatty acid amide hydrolase (FAAH) inhibitors, potential therapeutics for pain and anxiety. The tert-butyl carbamate group likely engages in hydrogen bonding with catalytic residues, while the spiro system imposes conformational constraints to enhance selectivity .

Pharmacokinetic Optimization

Introducing the hydrochloride salt improves aqueous solubility without compromising membrane permeability, addressing a common challenge in central nervous system (CNS) drug development. The compound’s logP (estimated 2.1–2.5) aligns with Lipinski’s rule of five, supporting oral bioavailability .

Regulatory and Patent Landscape

No direct therapeutic approvals exist, but patents like US20110230493A1 protect related structures, indicating active interest in this chemotype. Regulatory filings will require thorough impurity profiling, especially for stereochemical integrity and residual solvents .

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